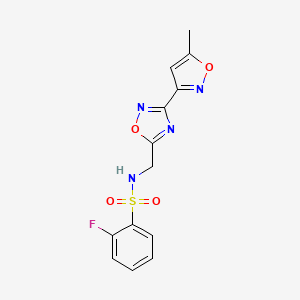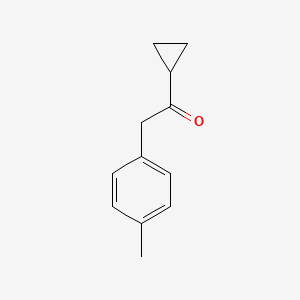![molecular formula C13H19Cl2F3N2 B2568346 Dihidrocloruro de N-[4-(trifluorometil)bencil]piperidin-4-amina CAS No. 1707602-17-2](/img/structure/B2568346.png)
Dihidrocloruro de N-[4-(trifluorometil)bencil]piperidin-4-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C14H21Cl2F3N2 and a molecular weight of 345.23 g/mol. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various research and industrial applications.
Aplicaciones Científicas De Investigación
N-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride has diverse applications in scientific research:
Organic Synthesis: It is used in the synthesis of heterocyclic compounds and complex organic molecules.
Pharmacology: Derivatives of this compound have been explored for their antibacterial and antifungal properties.
Analytical Chemistry: It is used in the derivatization of samples for the detection of amines in environmental monitoring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride typically involves the reduction of 4-(trifluoromethyl)benzylamine. One common method includes the following steps :
Reduction Amination: 4-(Trifluoromethyl)benzylamine is synthesized by reducing 4-(trifluoromethyl)benzaldehyde with sodium borohydride in the presence of a suitable solvent.
Formation of Piperidine Derivative: The resulting 4-(trifluoromethyl)benzylamine is then reacted with piperidine under controlled conditions to form the desired piperidine derivative.
Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the stringent conditions required for high-purity production .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups onto the aromatic ring .
Mecanismo De Acción
The mechanism of action of N-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug development and biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group but lacks the piperidine moiety.
N-Benzyl-4-(trifluoromethyl)piperidin-4-amine: Similar structure but different salt form.
Uniqueness
N-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride is unique due to its combination of the trifluoromethyl group and piperidine ring, which imparts distinct chemical and biological properties. This combination enhances its stability and reactivity, making it suitable for various applications in research and industry.
Propiedades
IUPAC Name |
N-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2.2ClH/c14-13(15,16)11-3-1-10(2-4-11)9-18-12-5-7-17-8-6-12;;/h1-4,12,17-18H,5-9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSYOZLEYDPNRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCC2=CC=C(C=C2)C(F)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2568264.png)












![N-(3,4-dimethoxybenzyl)-2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2568286.png)
